Mebeverine Acid-d5 Mebeverine Acid-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209774
InChI:
SMILES:
Molecular Formula: C₁₆H₂₀D₅NO₃
Molecular Weight: 284.41

Mebeverine Acid-d5

CAS No.:

Cat. No.: VC0209774

Molecular Formula: C₁₆H₂₀D₅NO₃

Molecular Weight: 284.41

* For research use only. Not for human or veterinary use.

Mebeverine Acid-d5 -

Specification

Molecular Formula C₁₆H₂₀D₅NO₃
Molecular Weight 284.41

Introduction

Chemical Properties and Structure

Mebeverine Acid-d5 possesses distinct chemical properties that are important for its identification and application in analytical chemistry. The table below summarizes the key chemical properties of this compound:

PropertyDescriptionReference
Chemical Name4-((Ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid
CAS Number2070015-30-2
Molecular FormulaC16H20D5NO3
Molecular Weight284.41 g/mol
AppearanceOff-white to white solid
IUPAC Name4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid
SolubilitySoluble in methanol
SMILES[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)Cc1ccc(OC)cc1

The structure of Mebeverine Acid-d5 features a pentadeuterioethyl group attached to a nitrogen atom, which also connects to a 1-(4-methoxyphenyl)propan-2-yl group and a butanoic acid chain. The five deuterium atoms are positioned on the ethyl group, with three on the terminal carbon and two on the carbon adjacent to the nitrogen .

Analytical Applications

Mebeverine Acid-d5 has found significant application in analytical chemistry, particularly in the development and validation of methods for quantifying Mebeverine metabolites in biological samples.

HPLC-MS/MS Methods

A primary application of Mebeverine Acid-d5 is as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. A rapid and sensitive method for quantifying Mebeverine metabolites in human plasma was developed using HPLC-MS/MS with Mebeverine Acid-d5 and desmethyl mebeverine acid-d5 as internal standards .

The method featured:

  • Sample preparation by protein precipitation

  • Chromatographic separation on Phenomenex Luna C8 Mercury (20 x 4.0 mm, 5 μm) and Phenomenex Luna 5u C8 (150 x 4.6 mm, 5 μm) columns

  • Gradient conditions of mobile phase

  • Calibration range of 10-2000 ng/ml for Mebeverine acid and desmethyl Mebeverine acid

In this method, mass spectrometry detection was carried out in positive ion registration mode with multiple reaction monitoring (MRM) transitions of 280→121 m/z for Mebeverine acid .

Method Validation

The validation of analytical methods using Mebeverine Acid-d5 as an internal standard has been performed according to regulatory guidelines, including those from the European Medicines Agency (EMEA) and the U.S. Food and Drug Administration (FDA). Validation parameters assessed have included:

  • Selectivity

  • Linearity

  • Lower limit of quantification

  • Accuracy and precision

  • Matrix effect

  • Recovery

  • Carryover effect

  • Dilution integrity

  • Stability

The correlation coefficient of Mebeverine acid calibration curves has been reported to range from 0.9987 to 0.9999, indicating excellent linearity .

Pharmacokinetic Studies

Mebeverine Acid-d5 has been instrumental in pharmacokinetic studies of Mebeverine products, providing valuable insights into the metabolism and disposition of the drug in human subjects.

Study Design and Parameters

A pharmacokinetic study using Mebeverine Acid-d5 as an internal standard was conducted to evaluate 200 mg prolonged-release capsules of Duspatalin in 24 healthy participants . Due to the rapid first-pass elimination of Mebeverine, concentrations of two main metabolites were determined: Mebeverine acid and desmethyl Mebeverine acid.

The pharmacokinetic parameters assessed included:

  • Maximum measured plasma concentration (Cmax)

  • Time to reach maximum concentration (Tmax)

  • Area under the curve (AUC)

  • Elimination rate constant (Kel)

  • Half-life (T1/2)

  • Mean residence time (MRT)

Pharmacokinetic Results

The pharmacokinetic study revealed the following parameters for Mebeverine acid after administration of sustained-release capsules:

ParameterValue (Mean ± SD)Reference
Cmax (ng/ml)62.52 ± 35.01
Tmax (h)3.27 ± 1.03
AUC0-t (ng·h/ml)293.94 ± 151.78
AUC0-∞ (ng·h/ml)365.85 ± 140.49
AUC0-t / AUC0-∞ (%)Not fully reported
Cmax/ AUC0-t (h-1)Not fully reported
Kel (h-1)Not fully reported
T1/2 (h)Not fully reported
MRT (h)Not fully reported

These pharmacokinetic parameters provide valuable information for the design of bioequivalence studies and further research on Mebeverine products.

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